

3,5-Dibromo-4-methoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dibromo-4-methoxybenzaldehyde
Cat. No.:	B7763653

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Dibromo-4-methoxybenzaldehyde**: Synthesis, Characterization, and Applications

Introduction

3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing aldehyde group, flanked by two bromine atoms—imparts specific reactivity and physicochemical properties. These features make it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of bromine atoms can enhance lipophilicity and modulate the metabolic stability of derivative compounds, making this scaffold particularly interesting for drug development professionals. For instance, related brominated aromatic compounds have been investigated for a range of biological activities, including anticancer and antidiabetic properties.^[1] This guide provides a comprehensive overview of **3,5-Dibromo-4-methoxybenzaldehyde**, from its fundamental properties and synthesis to its applications and safe handling protocols.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a compound are paramount for its successful application in research and development. **3,5-Dibromo-4-methoxybenzaldehyde** is a solid, typically beige in appearance, with well-defined physical constants.[2]

Property	Value	Reference(s)
CAS Number	108940-96-1	[3][4]
Molecular Formula	C ₈ H ₆ Br ₂ O ₂	[3][5]
Molecular Weight	293.94 g/mol	[3][4]
IUPAC Name	3,5-dibromo-4-methoxybenzaldehyde	
Appearance	Solid, Beige	[2]
Melting Point	90-91 °C	
Boiling Point	332.0 ± 37.0 °C at 760 mmHg	[3]
SMILES	CC(=O)c1cc(C=Br)cc(C=O)cc1	[3]
InChI Key	CAGHJINSMPGDKT-UHFFFAOYSA-N	

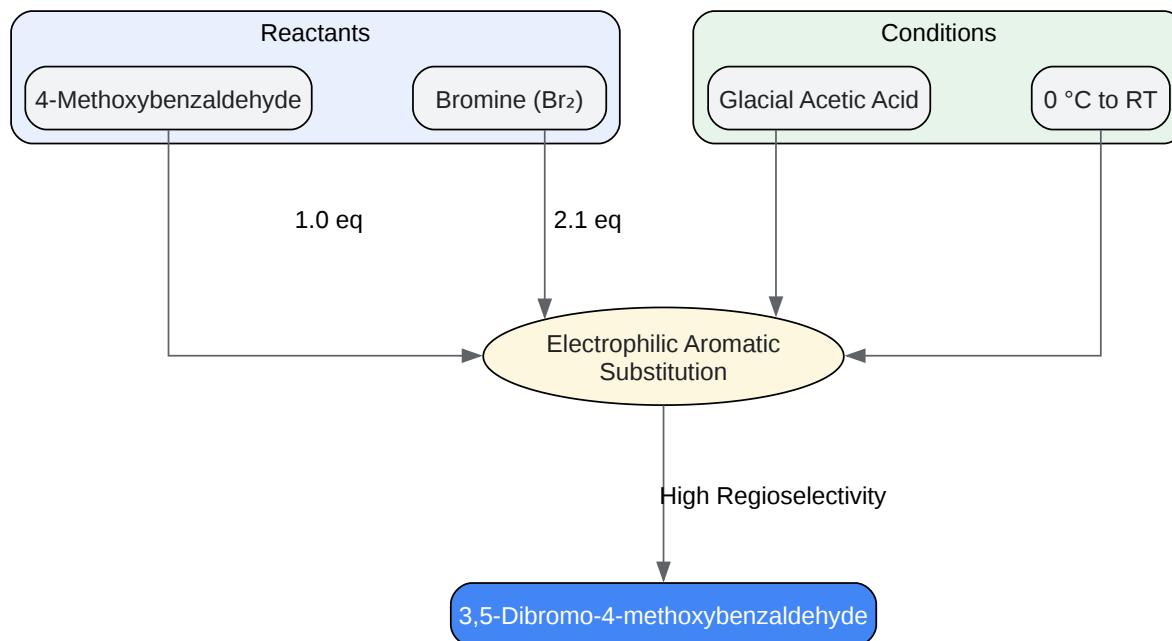
Synthesis Protocol and Mechanistic Insights

The most direct and common laboratory synthesis of **3,5-Dibromo-4-methoxybenzaldehyde** involves the electrophilic aromatic substitution of the starting material, 4-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. Consequently, electrophilic attack is directed to the positions ortho to the powerful methoxy activator, which are also conveniently meta to the aldehyde deactivator. This electronic congruence facilitates a highly regioselective dibromination at the C3 and C5 positions.

Experimental Protocol: Electrophilic Bromination

This protocol describes the direct bromination of 4-methoxybenzaldehyde using molecular bromine in a suitable solvent system.

Materials:


- 4-methoxybenzaldehyde
- Molecular Bromine (Br_2)
- Glacial Acetic Acid
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (10% aqueous)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Deionized water
- Ethanol (for recrystallization)
- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper

Procedure:

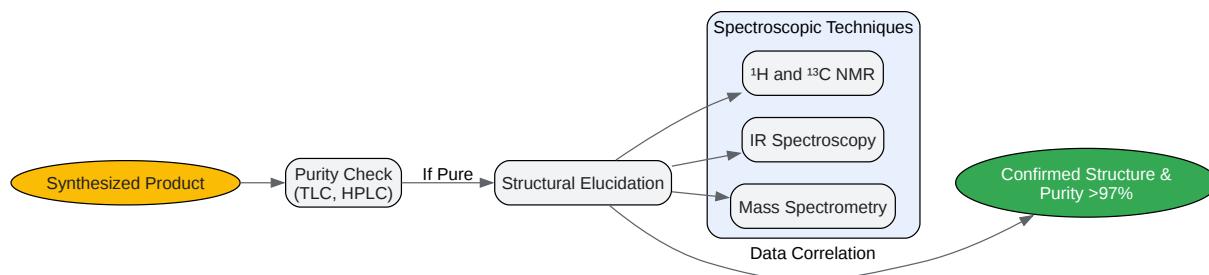
- Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Causality Note: The slow, dropwise addition and low temperature are critical to control the exothermicity of the reaction and prevent undesirable side reactions.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. The crude product will precipitate.
- Quenching: Add 10% sodium thiosulfate solution dropwise to quench any unreacted bromine (indicated by the disappearance of the reddish-brown color).
- Neutralization: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure **3,5-Dibromo-4-methoxybenzaldehyde**.

Synthetic Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route for **3,5-Dibromo-4-methoxybenzaldehyde**.


Analytical Characterization Workflow

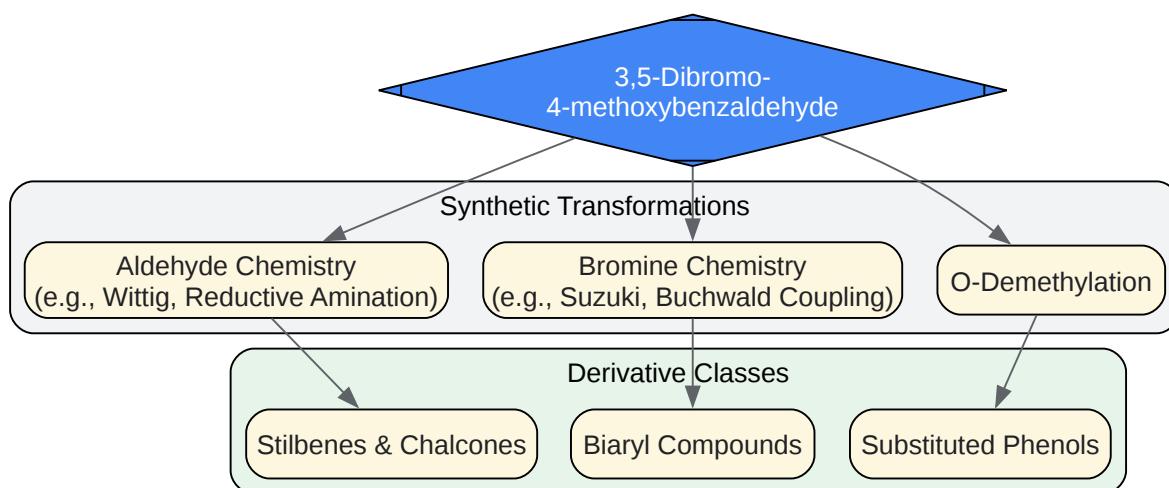
Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach is employed for robust characterization.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** This technique provides information on the proton environment. The expected spectrum for **3,5-Dibromo-4-methoxybenzaldehyde** would show three distinct signals: a singlet for the aldehyde proton (~9.8 ppm), a singlet for the two equivalent aromatic protons (~7.9 ppm), and a singlet for the methoxy group protons (~3.9 ppm).

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including those bonded to bromine, the methoxy group, and the aldehyde), and the methoxy carbon (~56 ppm).
- IR (Infrared) Spectroscopy: This method identifies functional groups. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at $\sim 1700 \text{ cm}^{-1}$, C-H stretches for the aromatic ring and aldehyde at $\sim 2850\text{-}3100 \text{ cm}^{-1}$, and C-O stretching for the methoxy ether at $\sim 1250 \text{ cm}^{-1}$.
- MS (Mass Spectrometry): This determines the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with major peaks corresponding to the molecular ion $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ in an approximate 1:2:1 ratio.

General Analytical Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Standard workflow for analytical characterization.

Applications in Synthesis and Drug Discovery

3,5-Dibromo-4-methoxybenzaldehyde is not typically an end-product but rather a versatile intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.

- **Pharmaceutical Intermediate:** The benzaldehyde moiety can participate in various condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger scaffolds. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial in drug discovery. For example, the closely related precursor 3,5-dibromo-4-hydroxybenzaldehyde is used in the synthesis of 3,4,5-trimethoxybenzaldehyde, a key starting material for the antibacterial drug Trimethoprim.[6][7]
- **Scaffold for Bioactive Compounds:** Derivatives of similar substituted benzoic acids have shown potential as anticancer and antidiabetic agents.[1] The 3,5-dibromo-4-methoxy pattern provides a unique template for library synthesis to explore structure-activity relationships (SAR).
- **Materials Science:** Halogenated aromatic compounds can be used as precursors for polymers, liquid crystals, and flame-retardant materials.

Role as a Synthetic Hub Diagram

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in organic synthesis.

Safety, Handling, and Storage

Proper handling of **3,5-Dibromo-4-methoxybenzaldehyde** is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information:[8]

- Pictograms: GHS07 (Harmful/Irritant)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.[9]
 - H335: May cause respiratory irritation.[9]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[2]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.

- First Aid:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor.
 - If on Skin: Wash off immediately with plenty of soap and water.[2]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3,5-Dibromo-4-methoxybenzaldehyde is a synthetically valuable compound with well-defined properties and clear applications, particularly as an intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Its preparation via regioselective bromination is straightforward, and its structure can be unambiguously confirmed using standard analytical techniques. By understanding its reactivity, handling it with the appropriate safety precautions, and leveraging its synthetic potential, researchers can effectively utilize this compound as a key building block in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,5-Dibromo-4-methoxybenzaldehyde | 108940-96-1 | IEA94096 biosynth.com
- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,5-Dibromo-4-methoxybenzaldehyde CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7763653#3-5-dibromo-4-methoxybenzaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com